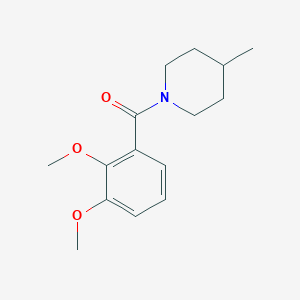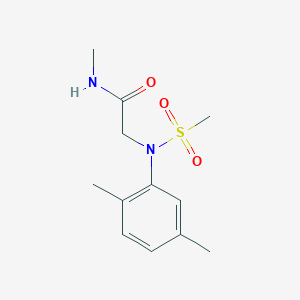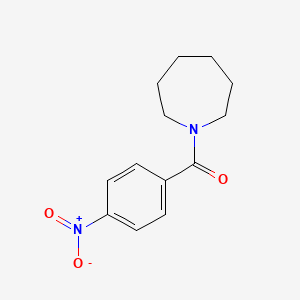
5-bromo-3-(2,5-dimethylbenzylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-(2,5-dimethylbenzylidene)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. It is commonly referred to as BMBI and has been extensively studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of BMBI is not fully understood, but it is believed to involve the inhibition of various cellular pathways. BMBI has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BMBI has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMBI has also been found to inhibit the formation of biofilms, which are communities of microorganisms that are commonly associated with infections. Additionally, BMBI has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMBI in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. This makes it a potentially useful compound for the development of new drugs. However, one limitation of using BMBI is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for research on BMBI. One area of interest is the development of BMBI-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another area of interest is the study of the mechanism of action of BMBI, which may lead to the identification of new targets for drug development. Additionally, the development of new synthesis methods for BMBI may improve its solubility and make it easier to use in lab experiments.
Méthodes De Synthèse
The synthesis of BMBI involves the condensation of 2,5-dimethylindole-3-carboxaldehyde with 5-bromo-1H-indole-2,3-dione in the presence of a base. The reaction proceeds through an aldol-type condensation mechanism and yields BMBI as a yellow solid.
Applications De Recherche Scientifique
BMBI has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. BMBI has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of Candida albicans, a common fungal pathogen, and Staphylococcus aureus, a common bacterial pathogen.
Propriétés
IUPAC Name |
(3Z)-5-bromo-3-[(2,5-dimethylphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-10-3-4-11(2)12(7-10)8-15-14-9-13(18)5-6-16(14)19-17(15)20/h3-9H,1-2H3,(H,19,20)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNWRQUSVUHPND-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)

![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)

![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)


![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)
![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)
